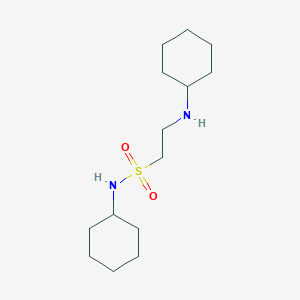
N-Cyclohexyl-2-(cyclohexylamino)ethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-2-(cyclohexylamino)ethane-1-sulfonamide involves the reaction of cyclohexylamine with ethylene sulfonic acid. The process typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the reaction conditions and ensure consistent quality. The final product is then purified through crystallization or other separation techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-2-(cyclohexylamino)ethane-1-sulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in reactions involving N-Cyclohexyl-2-(cyclohexylamino
Properties
CAS No. |
85344-37-2 |
|---|---|
Molecular Formula |
C14H28N2O2S |
Molecular Weight |
288.45 g/mol |
IUPAC Name |
N-cyclohexyl-2-(cyclohexylamino)ethanesulfonamide |
InChI |
InChI=1S/C14H28N2O2S/c17-19(18,16-14-9-5-2-6-10-14)12-11-15-13-7-3-1-4-8-13/h13-16H,1-12H2 |
InChI Key |
HNIUPTDIGLVGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCS(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




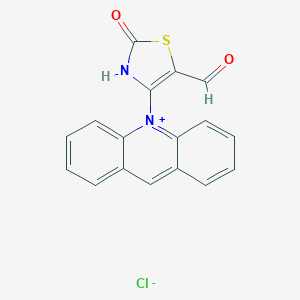
![Ethyl [3,5-dibromo-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14425723.png)
![4-(Benzenesulfonyl)-4-[4-(4-methylphenyl)pentyl]cyclohex-2-en-1-one](/img/structure/B14425725.png)
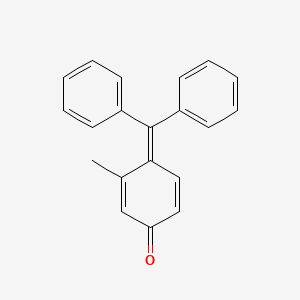
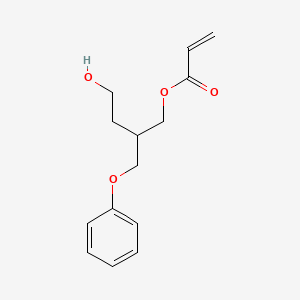

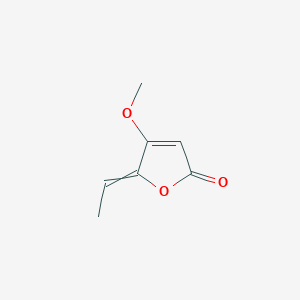
![3-[(3-Methoxyphenyl)tellanyl]prop-2-enoic acid](/img/structure/B14425779.png)
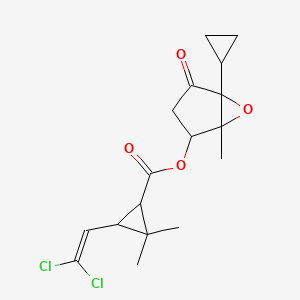
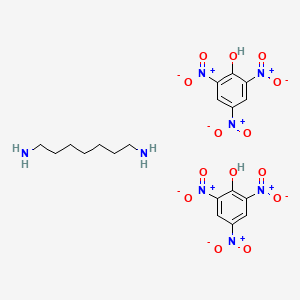
![2-Ethyl-2-methyl-4,6,6-triphenyl-1-thia-4-azaspiro[2.3]hexan-5-one](/img/structure/B14425786.png)

